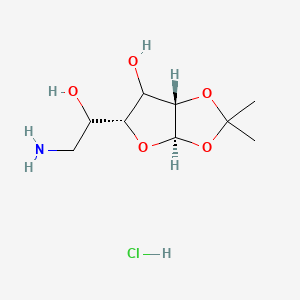

6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

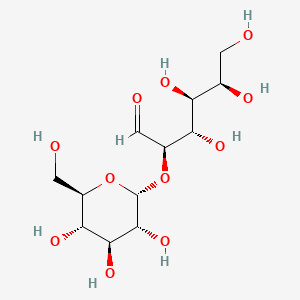

“6-Amino-6-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose Hydrochloride” is a renowned biomedical substance . It finds its application in the research of viral infections and malignant tumors . It is a protected derivative of glucose .

Synthesis Analysis

The synthesis of this compound has been described in several studies . Key steps include the stereoselective hydrogenation of 6-deoxy-1,2:3,5-di-O-isopropylidene-alpha-D-xylo-hex-5-enofuranose, regioselective protection of 6-deoxy-1,2-O-isopropylidene-beta-L-idofuranose at O-5, and epimerisation of 6-deoxy-5-O-tert-butyldimethylsilyl-1,2-O-isopropylidene-beta-L-idofuranose at C-3 .

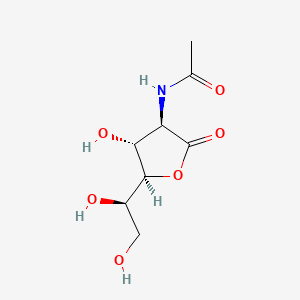

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using NMR and molecular modeling studies . The structure is characterized by O—H… (O,O) and O—H…N hydrogen-bonding interactions, which generate chains of molecules propagating parallel to the a-axis direction . There is also a notable non-classical C—H…O hydrogen bond, which cross-links the chains into (001) sheets .

Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its synthesis . The reactions involve stereoselective hydrogenation, regioselective protection, and epimerisation .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.358g/cm^3 and a melting point of 159-160 °C (lit.) .

Applications De Recherche Scientifique

Synthesis of Diastereomerically Pure Compounds

The compound is used in the synthesis of diastereomerically pure compounds, which are crucial in the development of pharmaceuticals . The stereoselective methods employed ensure that the resulting compounds have the desired spatial configuration, which is essential for their biological activity.

Chemo-enzymatic Synthesis Routes

It serves as an intermediate in chemo-enzymatic synthesis routes from renewable sources . This approach combines chemical and enzymatic steps to produce complex molecules efficiently, reducing the reliance on non-renewable resources.

Biomedical Research

This compound is recognized for its role in biomedical research, particularly in the study of viral infections and malignant tumors . Its properties may help in understanding the mechanisms of diseases and developing targeted treatments.

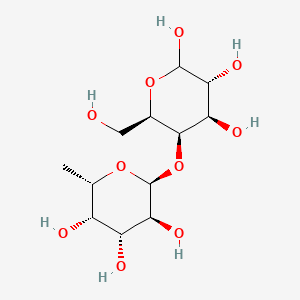

Diabetes Mellitus Treatment

An application in the treatment of type II diabetes mellitus has been identified, where derivatives of the compound are used in the synthesis of drugs like miglitol . These drugs work by inhibiting the hydrolysis of complex carbohydrates, thus controlling blood sugar levels.

Catalysis and Enzyme Mimicry

Derivatives of this compound have been studied for their potential in catalysis and enzyme mimicry . They can enhance reaction rates significantly, which is valuable in various chemical processes.

Preparation of Novel Intermediates

The compound is involved in the preparation of novel intermediates for further chemical transformations . These intermediates can be used to create a wide range of substances, including those with potential therapeutic effects.

Orientations Futures

Propriétés

IUPAC Name |

(3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5.ClH/c1-9(2)14-7-5(12)6(4(11)3-10)13-8(7)15-9;/h4-8,11-12H,3,10H2,1-2H3;1H/t4?,5?,6-,7+,8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQNNZBTSSPTPF-USZWJLIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(CN)O)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H](O1)O[C@@H](C2O)C(CN)O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675571 |

Source

|

| Record name | (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24384-88-1 |

Source

|

| Record name | (3aR,5R,6aS)-5-(2-amino-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol;hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

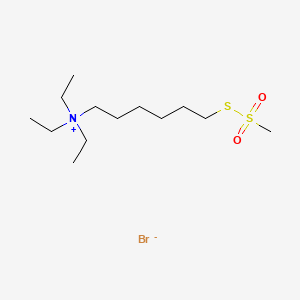

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)